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molecular formula C7H7ClFN B3154548 3-Chloro-4-fluoro-N-methylaniline CAS No. 77898-24-9

3-Chloro-4-fluoro-N-methylaniline

Cat. No. B3154548
M. Wt: 159.59 g/mol
InChI Key: FGXNONLCHGSBJS-UHFFFAOYSA-N
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Patent
US04257805

Procedure details

A mixture of 42.2 g of 5A and 50 g of concentrated sulfuric acid in 600 ml of water was refluxed for 7 hours. The resulting mixture was charcoaled, filtered, cooled to 10° C. and made alkaline with sodium hydroxide. The resulting mixture was extracted with ether. The extract was dried and the ether evaporated to give 3-chloro-4-fluoro-N-methyl-aniline, (5B), as a yellow oil.
Name
5A
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9](C)[CH:10]=O)[CH:5]=[CH:6][C:7]=1[F:8].S(=O)(=O)(O)O>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[NH:9][CH3:10]

Inputs

Step One
Name
5A
Quantity
42.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)N(C=O)C
Name
Quantity
50 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the ether evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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